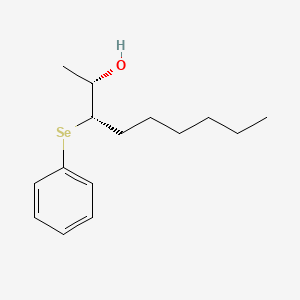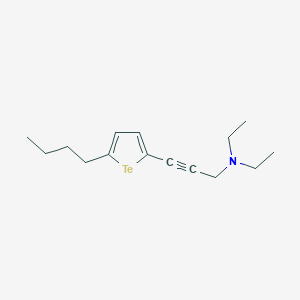
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate: is an organic compound that features a brominated allyl group attached to a trimethylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate typically involves the reaction of 3-bromoprop-1-en-1-ol with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The double bond in the allyl group can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving allyl bromides.
Biology:
- Potential use in the development of bioactive compounds due to its reactivity.
Medicine:
- Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The allyl group also provides a site for various transformations, including oxidation and reduction.
類似化合物との比較
Propargyl bromide (3-Bromoprop-1-yne): Similar in structure but contains a triple bond instead of a double bond.
(3-Bromoprop-1-en-2-yl)benzene: Contains a benzene ring instead of a trimethylbenzoate moiety.
Uniqueness:
- The presence of the trimethylbenzoate group in 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate imparts unique steric and electronic properties, influencing its reactivity and potential applications.
- The combination of the brominated allyl group and the trimethylbenzoate moiety makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
918971-09-2 |
|---|---|
分子式 |
C13H15BrO2 |
分子量 |
283.16 g/mol |
IUPAC名 |
3-bromoprop-1-enyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C13H15BrO2/c1-9-7-10(2)12(11(3)8-9)13(15)16-6-4-5-14/h4,6-8H,5H2,1-3H3 |
InChIキー |
TWSKZKMSFNKSFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC=CCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)



